棕榈酰三肽-5 双三氟乙酸盐

描述

Palmitoyl tripeptide-5 bistrifluoracetate salt, also known as Syn-Coll, is a synthetic signal oligopeptide . It is a cosmeceutical peptide that promotes skin cell growth, inhibits oxygen and hydroxyl radicals, and promotes matrix protein synthesis, especially collagen . It may also increase the production of elastin, hyaluronic acid, glycosaminoglycan, and fibronectin .

Synthesis Analysis

Palmitoyl tripeptide-5 is a synthetic signal peptide, also known as palmitoyl tripeptide-3, Pal-KVK, and SYN-COLL . It mimics thrombospondin and causes the sequence Arg-PheLys to bind to the inactive form of transforming growth factor-β, inducing the release of active transforming growth factor-β (TGF-β) .Molecular Structure Analysis

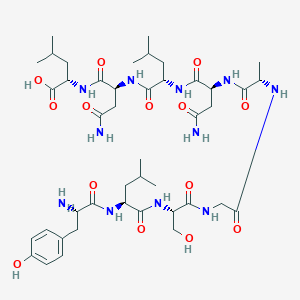

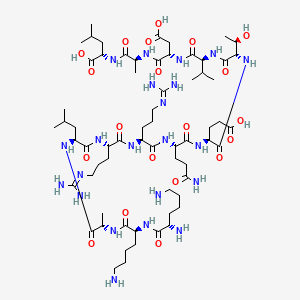

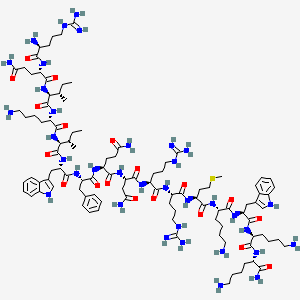

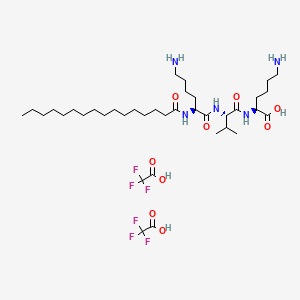

The formal name of Palmitoyl tripeptide-5 bistrifluoracetate salt is N2-(1-oxohexadecyl)-L-lysyl-L-valyl-L-lysine, 2,2,2-trifluoroacetate (1:2). Its molecular formula is C33H65N5O5 • 2CF3COOH . The molecular weight is 840.0 .Physical And Chemical Properties Analysis

Palmitoyl tripeptide-5 bistrifluoracetate salt is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol .科学研究应用

Skin Cell Proliferation and Rejuvenation

Specific Scientific Field

Dermatology and Cosmetology

Summary of the Application

Palmitoyl Tripeptide-5, also known as Syn-Coll, is under scientific investigation for its potential capacity to bolster the production of collagen type I. It has exhibited potential to minimize wrinkle depth and possibly provide support in accelerating natural protein production which contribute to the firming and hydration of the skin .

Methods of Application or Experimental Procedures

The peptide’s functioning is linked to the stimulation of transforming growth factor-β (TGF-β). The core sequence Lys-Arg-Phe-Lys within the structure of thrombospondin-1 (TSP-1) is widely recognized as the stimulator for TGF-β activation. As a striking parallel, Syn-Coll, comprising the sequence Palmitoyl-Lys-Val-Lys, has been implicated in potentially evoking similar responses in TGF-β .

Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels

Specific Scientific Field

Pharmaceutical Sciences and Biomedical Engineering

Summary of the Application

Palmitoyl tripeptide-5 has been successfully added to self-healing, biocompatible and supramolecular hydrogels for transdermal delivery .

Methods of Application or Experimental Procedures

Two cosmetic active peptides (Trifluoroacetyl tripeptide-2 and Palmitoyl tripeptide-5) were successfully added to the hydrogels and their transdermal permeation was analysed with Franz diffusion cells .

Results or Outcomes

The liquid chromatography-mass spectrometry (HPLC-MS) analyses of the withdrawn samples from the receiving solutions showed that Trifluoroacetyl tripeptide-2 permeated in a considerable amount while almost no transdermal permeation of Palmitoyl tripeptide-5 was observed .

Anti-Aging Ingredient for Sensitive Skin

Summary of the Application

Palmitoyl tripeptides are considered a powerful component of many skincare products, offering benefits such as reducing fine lines and wrinkles, and improving skin elasticity .

Methods of Application or Experimental Procedures

Palmitoyl tripeptides are tiny molecules consisting of three amino acids attached to a fatty acid. They help boost collagen production and prevent collagen breakdown, so they’re often used in skincare products to achieve anti-aging benefits like improving the skin’s elasticity and firmness .

Results or Outcomes

Research shows that when these workhorse ingredients are added to skincare products, they may help improve common concerns such as fine lines, wrinkles, skin tightness and elasticity, skin firmness, photodamage, or collagen synthesis .

Inhibition of Melanin Production

Summary of the Application

Palmitoyl tripeptide-5 is used in anti-aging cosmetic products due to its ability to reduce melanin production by reducing tyrosinase activity .

Methods of Application or Experimental Procedures

The peptide is incorporated into skincare products and applied topically. It works by inhibiting the activity of tyrosinase, an enzyme that catalyzes the production of melanin .

Results or Outcomes

The use of palmitoyl tripeptide-5 in skincare products helps to combat signs of aging, leading to smoother, youthfully rejuvenated skin .

安全和危害

This product is not intended for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing . Well-known and documented peptides like copper tripeptide are still under research to obtain more details on their effectiveness, and for the development of new treatments . Palmitoyl pentapeptide-4 and Carnosine are other well-researched cosmeceuticals .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)/t27-,28-,30-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCOHLNFINRFFR-RROPMPDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67F6N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211382 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitoyl tripeptide-5 bistrifluoracetate salt | |

CAS RN |

623172-56-5 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623172565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TRIPEPTIDE-5 TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IV5XO4TGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。